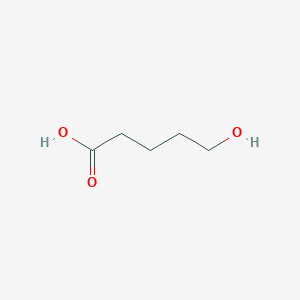

Ácido 5-hidroxipentanoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido 5-hidroxipentanoico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de varios compuestos orgánicos.

Mecanismo De Acción

El mecanismo de acción del ácido 5-hidroxipentanoico implica su interacción con receptores específicos del ácido gamma-hidroxibutírico. Actúa como un agonista débil en los receptores del ácido gamma-hidroxibutírico y no se metaboliza a compuestos activos del ácido gamma-aminobutírico . Esta unión selectiva lo convierte en una herramienta valiosa para estudiar la farmacología de los receptores del ácido gamma-hidroxibutírico sin los efectos complicados del ácido gamma-aminobutírico.

Métodos De Preparación

La síntesis del ácido 5-hidroxipentanoico implica varios pasos. Un método común es la oxidación del 1,4-butanodiol para producir 4-hidroxibutanal, que luego se oxida aún más para producir ácido 5-hidroxipentanoico . Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero a mayor escala, asegurando la pureza y el rendimiento del producto final.

Análisis De Reacciones Químicas

El ácido 5-hidroxipentanoico experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede convertir el grupo hidroxilo en un grupo carbonilo, formando ácido 5-oxopentanoico.

Reducción: El compuesto se puede reducir para formar 5-hidroxipentanol.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales en condiciones apropiadas

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

El ácido 5-hidroxipentanoico se puede comparar con otros compuestos similares, como:

Ácido gamma-hidroxibutírico: Si bien ambos compuestos interactúan con los receptores del ácido gamma-hidroxibutírico, el ácido 5-hidroxipentanoico no se metaboliza a compuestos activos del ácido gamma-aminobutírico, lo que lo hace más selectivo.

Ácido 5-hidroxihexanoico: Este compuesto tiene una cadena de carbono más larga, lo que afecta su afinidad de unión y selectividad para los receptores del ácido gamma-hidroxibutírico.

Ácido 4-hidroxibutírico: Este compuesto tiene una cadena de carbono más corta y diferentes propiedades farmacológicas en comparación con el ácido 5-hidroxipentanoico.

La singularidad del ácido 5-hidroxipentanoico radica en su unión selectiva a los receptores del ácido gamma-hidroxibutírico y su incapacidad para metabolizarse a compuestos activos del ácido gamma-aminobutírico, lo que lo convierte en una herramienta valiosa para estudios de receptores .

Actividad Biológica

5-Hydroxypentanoic acid (5-HPA), also known as 5-hydroxyvaleric acid, is a hydroxy fatty acid with significant biological activity. This article explores its properties, metabolic roles, potential therapeutic applications, and relevant case studies.

5-Hydroxypentanoic acid has the molecular formula and a molecular weight of approximately 102.13 g/mol. It features a hydroxyl group attached to the fifth carbon of a pentanoic acid backbone, contributing to its unique hydrophobic characteristics. This compound is practically insoluble in water, influencing its interactions within biological systems .

Metabolic Role

Research indicates that 5-HPA plays a crucial role in lipid metabolism. It is involved in several metabolic pathways and has been studied for its potential as a biomarker in various metabolic disorders. The hydrophobic nature of 5-HPA suggests that it may interact with lipid membranes and influence cellular processes related to fatty acid metabolism, particularly through its interaction with enzymes such as acyl-CoA synthetases and dehydrogenases .

Biological Activities

-

Enzyme Interactions :

- Sulfotransferase Activity : 5-HPA is involved in sulfotransferase activity, which catalyzes the sulfate conjugation of various compounds, enhancing their water solubility and renal excretion. This process can also lead to the bioactivation of certain metabolites .

- Fatty Acid Oxidation : The compound influences specific enzymes critical for fatty acid oxidation, which is vital for energy production and metabolic regulation.

-

Potential Therapeutic Applications :

- Metabolic Disorders : Given its role in lipid metabolism, 5-HPA may have implications in treating conditions like obesity and diabetes by modulating fatty acid profiles .

- Antimicrobial Properties : Preliminary studies suggest that 5-HPA may exhibit antimicrobial activities, potentially useful in combating certain infections .

Case Studies and Research Findings

Several studies have highlighted the biological significance of 5-HPA:

- A study investigating the metabolic profile of patients with non-ketotic dicarboxylic aciduria found elevated levels of hydroxy acids, including 5-HPA, suggesting its relevance in metabolic disorders associated with fatty acid oxidation defects .

- Clinical research has explored the compound's potential as a therapeutic agent in treating fungal infections, where it demonstrated inhibitory effects on specific enzymes involved in fungal metabolism .

Comparative Analysis with Related Compounds

The following table compares 5-hydroxypentanoic acid with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pentanoic Acid | Straight-chain saturated fatty acid | No hydroxyl group; more soluble than hydroxyl derivatives |

| Butyric Acid | Shorter chain (four carbons) | Known for its role in gut health; less hydrophobic |

| Hexanoic Acid | Longer chain (six carbons) | More hydrophobic; used in flavoring and fragrance |

| 5-Hydroxycapric Acid | Hydroxyl group on a longer carbon chain (C10) | Potentially more bioactive due to longer chain length |

The unique structure of 5-HPA contributes to its specific biological activities compared to these similar compounds.

Propiedades

IUPAC Name |

5-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h6H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOJOSOUIAQEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

131004-94-9 | |

| Record name | Pentanoic acid, 5-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131004-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10158420 | |

| Record name | 5-Hydroxyvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13392-69-3 | |

| Record name | 5-Hydroxypentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13392-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-hydroxyvaleric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxyvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EVV4LP59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxypentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.